3-(1-ethyl-1H-indazol-3-yl)propanal
Overview
Description
3-(1-ethyl-1H-indazol-3-yl)propanal is a chemical compound characterized by its unique structure, which includes an indazole ring substituted with an ethyl group and a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-indazol-3-yl)propanal typically involves the following steps:
Indazole Synthesis: The indazole core can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Ethyl Substitution: The indazole ring is then ethylated using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride (NaH).
Propanal Attachment: The propanal group is introduced through a Grignard reaction, where the indazole ethyl derivative reacts with propionaldehyde in the presence of a Grignard reagent like ethylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-ethyl-1H-indazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the propanal group to carboxylic acids or other oxidized products.
Reduction: Reduction reactions can reduce the propanal group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace the ethyl group or other substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require strong bases or nucleophiles, depending on the specific substituent being targeted.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted indazoles and related compounds.
Scientific Research Applications
3-(1-ethyl-1H-indazol-3-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1-ethyl-1H-indazol-3-yl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-ethyl-1H-indazole
1-methyl-1H-indazole
1-ethyl-1H-indazol-3-amine
Properties
IUPAC Name |
3-(1-ethylindazol-3-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUHVEKJLYRYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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